molecular formula C7H11BrO3 B2791865 Ethyl 3-bromo-2-oxopentanoate CAS No. 113264-43-0

Ethyl 3-bromo-2-oxopentanoate

Cat. No.: B2791865
CAS No.: 113264-43-0
M. Wt: 223.066
InChI Key: NLBXGRQESZKPTO-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-oxopentanoate is an organic compound with the molecular formula C7H11BrO3. It is a pale-yellow to yellow-brown liquid that is commonly used in organic synthesis. This compound is known for its reactivity due to the presence of both a bromine atom and a carbonyl group, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-oxopentanoate can be synthesized through several methods. One common method involves the bromination of ethyl 2-oxopentanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-oxopentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-2-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-oxopentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group, on the other hand, can undergo reduction or oxidation, leading to various derivatives. These reactions are often mediated by specific enzymes or catalysts that enhance the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-3-oxopentanoate
  • Ethyl 3-chloro-2-oxopentanoate
  • Ethyl 3-iodo-2-oxopentanoate

Uniqueness

Ethyl 3-bromo-2-oxopentanoate is unique due to its specific reactivity profile. The presence of the bromine atom at the 3-position and the carbonyl group at the 2-position allows for selective reactions that are not as easily achieved with other halogenated analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

ethyl 3-bromo-2-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-3-5(8)6(9)7(10)11-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBXGRQESZKPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C(=O)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113264-43-0
Record name ethyl 3-bromo-2-oxopentanoate
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